4-Chloro-6,7-dimethoxyquinazoline
Overview
Description
4-Chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of epidermal growth factors and other biologically active molecules .
Mechanism of Action
Target of Action
4-Chloro-6,7-dimethoxyquinazoline is a biochemical reagent that has been used in the preparation of epidermal growth factors . It has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are therefore cancer cells, particularly those involved in the formation of tumors.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity against various cancer cell lines
Biochemical Pathways
This disruption prevents the cancer cells from dividing and growing, thereby inhibiting the progression of the tumor .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation. This leads to a decrease in tumor growth and potentially to the regression of the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. Additionally, the presence of other substances in the environment, such as oxidizing agents, can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, to which 4-Chloro-6,7-dimethoxyquinazoline belongs, are known to interact with various enzymes and proteins . The exact nature of these interactions would depend on the specific structure of the compound and the biological context in which it is used.
Cellular Effects
For instance, a novel 4,6,7-substituted quinazoline derivative displayed potent anti-proliferative activity against MGC-803 cells in vitro .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and should be stored in a cool place, tightly sealed, and away from moisture .
Metabolic Pathways
Quinazoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The compound is insoluble in water , which may influence its transport and distribution.
Preparation Methods
The synthesis of 4-Chloro-6,7-dimethoxyquinazoline typically involves several steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and scalability. The reaction conditions are typically mild, and the process is designed to be efficient and cost-effective .
Chemical Reactions Analysis
4-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with various aldehydes and ketones to form new quinazoline derivatives.
Common reagents used in these reactions include thionyl chloride, dimethylformamide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6,7-dimethoxyquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a synthetic intermediate in the preparation of epidermal growth factors and other anticancer agents.
Biological Research: The compound is studied for its potential antiproliferative activities against various cancer cell lines.
Industrial Applications: It serves as a precursor for the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-6,7-dimethoxyquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has similar structural features but differs in its reactivity and biological activity.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative is used in the synthesis of monoazo disperse dyes and has distinct applications in the textile industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLHRNQLGUOJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377694 | |
Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13790-39-1 | |
Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6,7-dimethoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinazoline in medicinal chemistry?
A1: this compound serves as a versatile building block for synthesizing various substituted quinazoline derivatives. [, ] Quinazolines are nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties. [, ] The presence of chlorine at the 4-position allows for further modifications through nucleophilic substitution reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.
Q2: How does this compound contribute to the synthesis of potential anticancer agents?
A2: Research demonstrates the use of this compound in synthesizing N-alkyl(anilino)quinazoline derivatives that exhibit DNA-binding properties. [] Specifically, compound 5g and 22f, derived from this compound, demonstrated significant DNA interaction, suggesting potential as anticancer agents. [] This interaction is thought to occur via intercalation, where the compound inserts itself between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.
Q3: Can you provide an example of a specific quinazoline derivative synthesized from this compound and its mechanism of action?
A3: One notable example is WHI-P154 (4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline), synthesized from this compound. [, ] WHI-P154 displays significant cytotoxicity against human glioblastoma cells, inducing apoptotic cell death at micromolar concentrations. [, ] Furthermore, conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity and selectivity. [, ] The EGF-P154 conjugate targets the epidermal growth factor receptor (EGF-R), which is often overexpressed in glioblastoma cells. [, ] Upon binding, the conjugate enters the cells via receptor-mediated endocytosis, leading to intracellular delivery of WHI-P154 and ultimately cell death. [, ]
Q4: What are the structural characteristics of this compound?
A4: this compound has the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol. [, ] While specific spectroscopic data isn't detailed within the provided excerpts, the papers mention using various techniques for characterization, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and gas chromatography-mass spectrometry (GC/MS). [, , ]
Q5: Has the concept of Molecular Imprinting been explored with this compound?
A5: Interestingly, a closely related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, has been used as a template molecule for creating molecularly imprinted polymers (MIPs). [] While this research doesn't directly involve this compound, it highlights the potential of applying molecular imprinting techniques to this class of compounds. [] MIPs could offer a novel approach for developing highly selective separation and sensing platforms for quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.